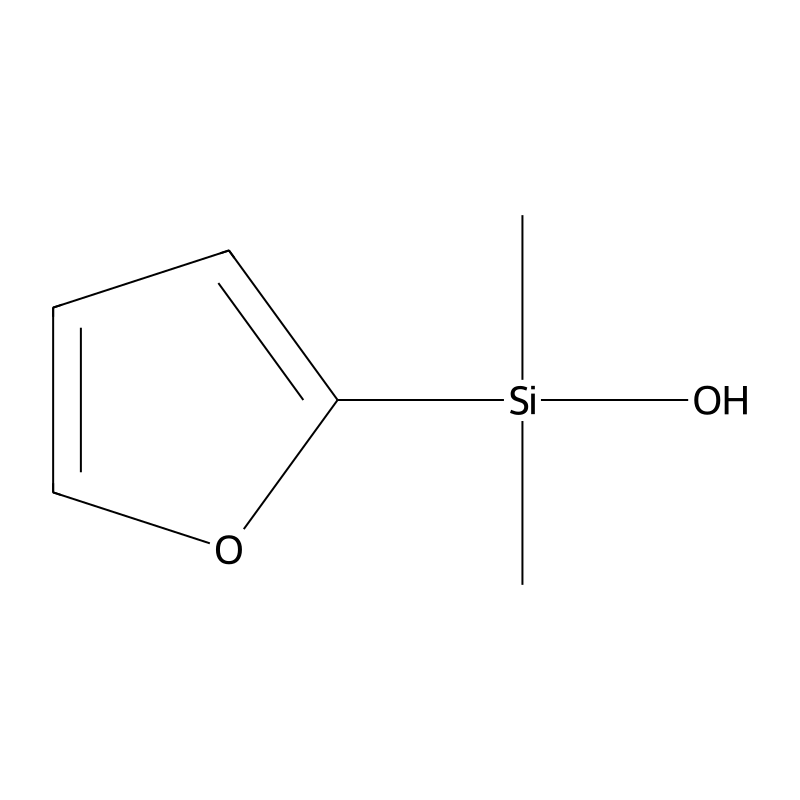Furan-2-yl-dimethylsilanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Furan-2-yl-dimethylsilanol is a silanol compound characterized by the presence of a furan ring substituted with a dimethylsilanol group. This compound is notable for its unique structural features, which combine the reactivity of the furan moiety with the stability imparted by the silanol group. The furan ring, a five-membered aromatic heterocycle, is known for its participation in various
- Electrophilic Substitution: The furan ring can react with electrophiles, making it susceptible to substitution reactions.
- Nucleophilic Attack: The hydroxyl group of the silanol can act as a nucleophile, participating in condensation reactions.
- Hydrolysis: Under acidic or basic conditions, furan derivatives can hydrolyze, leading to the formation of dicarbonyl compounds .
- Diels-Alder Reactions: Furan derivatives are often used as diene components in Diels-Alder cycloadditions, allowing for the formation of more complex cyclic structures .
Furan-2-yl-dimethylsilanol can be synthesized through several methods:
- Vilsmeier Reaction: A one-step synthesis using Vilsmeier conditions has been reported to yield this compound quantitatively .
- Hydrolysis of Furan Derivatives: Hydrolysis of 5-methylfuran derivatives under acidic conditions can lead to the formation of related silanol compounds .
- Dimethylsilanol Addition: The direct addition of dimethylsilanol to activated furan substrates can also yield furan-2-yl-dimethylsilanol.
Furan-2-yl-dimethylsilanol has potential applications in various fields:
- Organic Synthesis: Its reactivity allows it to serve as an intermediate in the synthesis of more complex organic molecules.
- Material Science: Due to its unique structural properties, it could be utilized in developing new materials with specific chemical functionalities.
- Pharmaceutical Development: As a derivative of biologically active furans, it may find applications in drug development and design.
Interaction studies involving furan derivatives generally focus on their reactivity with biological molecules and other chemical species:
- Nucleophilic Interactions: The silanol group can interact with electrophiles, leading to new product formations.
- Complex Formation: Studies have shown that furan derivatives can form complexes with metal ions, which could enhance their reactivity and stability in biological systems .
Furan-2-yl-dimethylsilanol shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Furfural | Aldehyde functional group on furan | More reactive due to carbonyl; used primarily as an intermediate. |
| 2-Methylfuran | Methyl substitution at position 2 | Less sterically hindered; participates in Diels-Alder reactions efficiently. |
| 5-Hydroxymethylfurfural | Hydroxymethyl group at position 5 | Exhibits different reactivity patterns due to hydroxymethyl group. |
| 2,5-Dimethylfuran | Two methyl groups on the furan ring | Increased lipophilicity; used in flavoring and fragrance industries. |
Furan-2-yl-dimethylsilanol stands out due to its combination of a silanol group with the furan moiety, which may enhance its solubility and reactivity compared to other furan derivatives.








